N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dimethylpropyl group, and a dimethylphenylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a suitable amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Substitution Reactions: The dimethylphenylamino group can be introduced via substitution reactions involving aniline derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyano groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]butanamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its cyano group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dimethylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11(2)17(6,10-18)20-16(21)14(5)19-15-8-7-12(3)9-13(15)4/h7-9,11,14,19H,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMDVXWYLXFXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C(=O)NC(C)(C#N)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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